4-(1-Benzylpiperidin-2-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-benzylpiperidin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-6-15(7-3-1)14-19-13-5-4-8-17(19)16-9-11-18-12-10-16/h1-3,6-7,9-12,17H,4-5,8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEJVXZQIVOGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=NC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Conformation and Structural Elucidation of 4 1 Benzylpiperidin 2 Yl Pyridine Analogues
Conformational Analysis of the Piperidine (B6355638) Ring and its Substituents
The piperidine ring, a core component of numerous pharmaceuticals, typically adopts a chair conformation to minimize steric strain. In the case of 2-substituted N-benzylpiperidines, the conformational equilibrium is influenced by the nature and orientation of the substituents on both the nitrogen and the carbon atoms of the ring.
Studies on analogous 2-substituted piperazines have indicated a preference for the axial conformation of the substituent at the C-2 position. spectrabase.com This preference can be further stabilized by the formation of intramolecular hydrogen bonds. For 2,6-diarylpiperidin-4-one O-benzyloximes, it has been observed that these compounds generally adopt a normal chair conformation with all substituents in an equatorial orientation to minimize steric hindrance. researchgate.net However, the presence of bulky substituents can lead to significant contributions from boat conformations. researchgate.net In the case of 4-(1-benzylpiperidin-2-yl)pyridine analogues, the pyridyl group at the C-2 position is expected to influence the conformational preference of the piperidine ring. The interplay between steric hindrance and potential intramolecular interactions will likely determine the dominant conformation in solution.
Orientational Preferences and Dynamics of the Benzyl (B1604629) and Pyridine (B92270) Moieties
The rate of rotation of the N-Boc group in 2-aryl-4-methylenepiperidines has been shown to be rapid, as determined by variable temperature NMR spectroscopy. sigmaaldrich.com A similar dynamic behavior can be anticipated for the N-benzyl group in this compound. The orientation of the benzyl group relative to the piperidine ring can be influenced by non-covalent interactions, including cation-π interactions with other parts of the molecule or with solvent molecules. nih.gov
The pyridine ring's orientation is also critical. In related pyridin-2-yl guanidine (B92328) derivatives, a 180° change in the dihedral angle between the guanidine moiety and the pyridine ring is observed upon salt formation, underscoring the conformational flexibility and the influence of electronic effects on the orientation of the pyridine ring. chemrxiv.orggoogle.com
Examination of Intramolecular Interactions Governing Molecular Architecture
The three-dimensional structure of this compound analogues is stabilized by a network of intramolecular interactions. These non-covalent forces play a crucial role in dictating the preferred conformation and the relative orientation of the substituent groups.
Furthermore, cation-π interactions, where the positively charged nitrogen of the piperidine (in its protonated form) interacts with the electron-rich π system of the benzyl or pyridine ring, are also plausible and have been noted as important in the binding of N-benzylpiperidine motifs to proteins. nih.gov
Advanced Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are essential for confirming the structure of these molecules. In analogues like 1-(pyridin-4-yl)piperidin-2-ol, the chemical shifts of the piperidine and pyridine protons and carbons are well-defined. nih.gov For instance, the protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm), while the piperidine protons resonate in the aliphatic region (δ 1.4-4.8 ppm). nih.gov Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning these signals and elucidating the connectivity within the molecule. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-benzylpiperidine derivatives, the molecular ion peak is expected, along with characteristic fragments resulting from the cleavage of the benzyl group and the piperidine ring.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For 4-benzylpiperidine (B145979), characteristic C-H stretching vibrations for the aromatic and aliphatic regions, as well as C=C and C=N stretching vibrations for the aromatic rings, are expected. guidechem.comnih.govwikipedia.org UV-Vis spectroscopy of 4-benzylpiperidine in the presence of electron acceptors has been used to study charge-transfer complexes, indicating electronic transitions within the molecule. guidechem.comnih.govwikipedia.org
Interactive Data Table of Spectroscopic Data for Analogous Compounds
| Compound Name | Spectroscopic Technique | Key Observations |
| 1-(Pyridin-4-yl)piperidin-2-ol nih.gov | ¹H NMR (300 MHz, DMSO-d6) | δ 9.21 (d, 1H, OH), 8.09 (d, 2H, pyridine), 7.20 (d, 2H, pyridine), 4.81 (q, 1H), 3.10 (t, 2H), 1.71-1.39 (m, 6H) (piperidine) |
| 1-(Pyridin-4-yl)piperidin-2-ol nih.gov | ¹³C NMR (100 MHz, DMSO-d6) | δ 154, 150, 107 (5C, pyridine), 92, 49, 37, 26, 20 (5C, piperidine) |
| 1-(Pyridin-4-yl)piperidin-2-ol nih.gov | MS | m/z 178 (M+1) |
| 4-Benzylpiperidine guidechem.comnih.govwikipedia.org | IR | C-H (aromatic and aliphatic), C=C, C=N stretching |
| 4-Benzylpiperidine guidechem.comnih.govwikipedia.org | UV-Vis | Characteristic absorptions for the aromatic systems |
X-ray Crystallography for Definitive Solid-State Structure Determination
In the solid state, N′-(1-benzylpiperidin-4-yl)acetohydrazide crystallizes with four unique molecules in the asymmetric unit, each adopting a very similar conformation. sigmaaldrich.com The piperidine ring in these molecules exists in a chair conformation. The crystal packing is characterized by hydrogen-bonded chains, forming a 2D structure. sigmaaldrich.com This information suggests that the benzylpiperidine moiety is a robust structural unit that can participate in predictable intermolecular interactions.
The crystal structure of pyridin-2-yl guanidinium (B1211019) salts has also been instrumental in confirming the conformational changes observed in solution by NMR, with the solid-state structure revealing the specific intramolecular hydrogen bonding patterns. chemrxiv.orggoogle.com
Interactive Data Table of Crystallographic Data for an Analogous Compound
| Compound Name | Crystal System | Space Group | Key Structural Features |
| N′-(1-benzylpiperidin-4-yl)acetohydrazide sigmaaldrich.com | Monoclinic | Cc | Four unique molecules in the asymmetric unit, piperidine in chair conformation, hydrogen-bonded chains. |
Molecular Recognition and Ligand Target Interaction Mechanisms of 1 Benzylpiperidine Pyridine Hybrid Systems
Elucidating Binding Pockets and Key Interaction Residues in Biological Macromolecules
The binding of 1-benzylpiperidine-pyridine derivatives to biological targets is a complex process governed by the specific topology and amino acid composition of the receptor's binding pocket. Studies on analogous compounds that interact with targets such as sigma receptors (σR) and dopamine (B1211576) receptors offer a predictive framework for understanding the interactions of 4-(1-Benzylpiperidin-2-yl)pyridine.
Molecular docking studies on derivatives of 1-benzylpiperidine-pyridine have identified key amino acid residues that are crucial for binding. For instance, in the context of sigma-1 receptors (σ1R), the binding pocket is characterized by a mix of hydrophobic and acidic residues. These include Val84, Trp89, Met93, Leu95, Leu105, Phe107, Ile124, Trp164, Leu182, and Tyr103, alongside the acidic residues Glu172 and Asp126. nih.gov The N-benzyl-piperidinium system of these ligands often orients itself within a pocket formed by His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, and Tyr150 in the sigma-2 receptor (σ2R). nih.gov
Similarly, in dopamine D4 receptors, key interactions have been identified with Asp115 and Phe410. mdpi.com The aspartic acid residue typically forms a crucial interaction with the basic nitrogen of the piperidine (B6355638) ring. mdpi.com
Analysis of Hydrogen Bonding Networks in Ligand-Protein Complexes
Hydrogen bonds are fundamental to the specific recognition and stabilization of ligand-protein complexes. In the case of 1-benzylpiperidine-pyridine systems, the nitrogen atom of the piperidine ring and the pyridine (B92270) ring can act as hydrogen bond acceptors, while attached functional groups can serve as donors.
In studies of related compounds binding to the σ1R, a significant hydrogen bond is often observed between the ligand and the residue Glu172. unisi.it For example, in the modeled complex of a potent σ1R ligand, Glu172 forms a hydrogen bond with an NH group of the ligand. unisi.it Furthermore, carbon-hydrogen interactions, a weaker form of hydrogen bonding, have been noted with the CH2 group of an alkyl chain in the ligand. unisi.it The interaction with Asp115 in the dopamine D4 receptor is another prime example of a critical hydrogen bond that anchors the ligand within the binding site. mdpi.com
Investigation of Aromatic Stacking Interactions (π-π, Cation-π) in Binding Processes
Aromatic stacking interactions, including π-π and cation-π interactions, are significant contributors to the binding affinity of ligands containing aromatic rings. mdpi.com The benzyl (B1604629) and pyridine groups of the 1-benzylpiperidine-pyridine scaffold are well-suited to participate in such interactions within a protein's binding pocket.
Characterization of Hydrophobic and Electrostatic Contributions to Binding Affinity
In sigma receptors, the binding pocket is predominantly hydrophobic, with numerous residues such as Val84, Trp89, Met93, Leu95, Leu105, Phe107, Ile124, Trp164, and Leu182 contributing to hydrophobic interactions with the ligand. nih.gov The benzyl and piperidine groups of the ligand fit into these hydrophobic regions, displacing water molecules and leading to a favorable entropic contribution to the binding free energy.
Electrostatic interactions are also critical. The protonated piperidine nitrogen at physiological pH can form a strong electrostatic interaction or a salt bridge with acidic residues like Asp126 and Glu172 in the σ1R, and Asp29 and Glu73 in the σ2R. nih.gov These interactions are often referred to as a "binding dyad" that anchors the ligand to the receptor. nih.gov
Studies on Receptor Subtype Selectivity and Potential Off-Target Interactions
The subtle structural variations in the 1-benzylpiperidine-pyridine scaffold can lead to significant differences in binding affinity and selectivity for various receptor subtypes. The position of the pyridine ring relative to the piperidine (e.g., 2-yl vs. 4-yl substitution) and the nature of the substituents can fine-tune these properties.
For example, in a series of 2-amino-pyridine derivatives, the length of the linker between the 1-benzylpiperidine (B1218667) moiety and the pyridine ring was found to be crucial for σ1R affinity. unisi.it Increasing the linker length from an amino group to an ethylamino, propylamino, or butylamino group resulted in increased affinity for the human σ1R. unisi.it One derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a 290-fold selectivity for the σ1R over the σ2R subtype. unisi.it Conversely, another derivative was found to be 2-fold more affine for the rat σ2R than for the human σ1R, highlighting how minor structural changes can switch selectivity. unisi.it
Derivatives of 1,4-dihydropyridine (B1200194) and pyridine have also been shown to bind to adenosine (B11128) receptors with varying affinities and selectivities for the A1, A2A, and A3 subtypes. nih.gov This underscores the potential for 1-benzylpiperidine-pyridine compounds to have off-target interactions, which is a critical consideration in drug development. The high degree of homology between some receptor families, such as the dopamine receptors, makes achieving subtype selectivity a significant challenge. mdpi.com
Table of Key Interacting Residues for Benzylpiperidine-Pyridine Analogs
| Receptor | Interacting Residues | Type of Interaction | Reference |
| Sigma-1 (σ1) | Glu172, Asp126 | Hydrogen Bonding, Electrostatic | nih.gov |
| Tyr103 | Part of "binding dyad" | nih.gov | |
| Val84, Trp89, Met93, Leu95, Leu105, Phe107, Ile124, Trp164, Leu182 | Hydrophobic | nih.gov | |
| Leu105, Met93, Ala185 | π-Alkyl | unisi.it | |
| Sigma-2 (σ2) | His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, Tyr150 | Hydrophobic | nih.gov |
| Asp29, Glu73 | Electrostatic | nih.gov | |
| Glu73 | π-Anion with benzyl moiety | nih.gov | |
| Dopamine D4 | Asp115 | Hydrogen Bonding, Electrostatic | mdpi.com |
| Phe410 | π-π Stacking with benzyl group | mdpi.com |
Structure Activity Relationship Sar Studies of 4 1 Benzylpiperidin 2 Yl Pyridine Analogues
Impact of Substituent Modifications on Biological Activity Profiles
The biological activity of 4-(1-benzylpiperidin-2-yl)pyridine analogues is highly sensitive to the nature and position of substituents on both the benzyl (B1604629) and pyridine (B92270) rings. These modifications influence the compound's affinity and selectivity for its biological targets.
Evaluation of Positional and Stereochemical Effects on Potency and Selectivity
The arrangement of substituents on the aromatic rings and the stereochemistry of the piperidine (B6355638) ring are crucial determinants of biological activity. In studies of related N-(1-benzylpiperidin-4-yl)arylacetamide analogues, which share the benzylpiperidine core, substitutions on the benzyl group's aromatic ring generally led to a similar or slightly reduced affinity for sigma-1 (σ1) receptors. researchgate.net However, when a halogen was substituted on both the phenylacetamide moiety and the benzyl group, the affinity for σ1 receptors remained similar, but the affinity for sigma-2 (σ2) receptors significantly increased. researchgate.net
For a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives designed as acetylcholinesterase (AChE) inhibitors, structural modifications highlighted several key points. Introducing a lipophilic environment at the C-5 position of the pyridazine (B1198779) ring was found to be favorable for AChE inhibitory activity and selectivity against butyrylcholinesterase (BuChE). nih.govdrugbank.com Furthermore, substitutions on the C-6 phenyl group were well-tolerated, leading to derivatives with equivalent or slightly improved potency. nih.govdrugbank.com
In a different series of polyfunctionalized pyridines, the presence of a phenyl group at the C4 position of the pyridine ring, combined with a specific linker and other substituents, was found to be a key factor for affinity towards the σ2 receptor. nih.gov Specifically, one analogue was found to be two-fold more affine for the rat σ2 receptor than for the human σ1 receptor, a feature attributed to the unique combination of a linker (n=1), a C4-phenyl group, and an N-methylated propargylamine (B41283) at C6. nih.gov
The table below summarizes the inhibitory activity of selected pyridazine derivatives, illustrating the impact of substitutions.
| Compound | Description | IC50 (AChE) | Selectivity (BuChE/AChE) |
| 1 | Parent Compound | 120 nM | - |
| 4c | 5-methyl-6-phenylpyridazine derivative | 21 nM | 24 |
| 4g | Indenopyridazine derivative | 10 nM | - |
Data sourced from studies on electric eel AChE and human cholinesterases. nih.gov
Influence of Linker Length and Flexibility between Benzylpiperidine and Pyridine Scaffolds
The linker connecting the 1-benzylpiperidine (B1218667) moiety to the pyridine scaffold plays a critical role in modulating biological activity, particularly for targets like sigma receptors. nih.gov The length and flexibility of this linker can significantly influence binding avidity and specificity. nih.gov
In a study of 2-{N-[ω-(1-benzylpiperidin-4-yl)alkyl]amino}pyridine derivatives, the length of the alkylamino linker (where n = number of methylene (B1212753) units) was systematically varied to assess its impact on affinity for the human sigma-1 receptor (hσ1R). The results demonstrated that increasing the linker length from a direct amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group progressively increased the binding affinity. nih.gov This suggests that a longer, more flexible chain allows for optimal positioning of the benzylpiperidine group within the receptor's binding pocket. nih.gov
The table below details the effect of linker length on hσ1R affinity.
| Compound | Linker Length (n) | hσ1R Affinity (Ki, nM) |
| 1 | 0 | 29.2 |
| 2 | 2 | 7.57 |
| 3 | 3 | 2.97 |
| 4 | 4 | 3.97 |
Data from a study on 2-{N-[ω-(1-benzylpiperidin-4-yl)alkyl]amino}pyridine derivatives. nih.gov
Mathematical modeling of multivalent targeting constructs corroborates these findings, indicating that moderately flexible linkers are often best for reproducing experimentally measured avidities. nih.gov The length of the linker can directly impact the ability of the ligand to engage with its target, with overly short or rigid linkers potentially hindering optimal interaction. nih.govresearchgate.net
Assessment of Bioisosteric Replacements and Their Pharmacological Consequences
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a key strategy in drug design to modulate activity, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.comu-tokyo.ac.jp
In the context of benzylpiperidine-containing scaffolds, bioisosteric replacements have yielded mixed results depending on the target and the specific moiety being replaced. For a series of AChE inhibitors, isosteric replacements or other modifications of the core benzylpiperidine moiety were found to be detrimental to the inhibitory activity. nih.govdrugbank.com This indicates that the entire benzylpiperidine structure is essential for potent AChE inhibition in that particular chemical series. nih.govdrugbank.com
Conversely, in a series of diarylamino piperidine delta opioid agonists, replacing a phenol (B47542) hydroxyl group with a primary amide group, a common bioisosteric substitution, resulted in enhanced activity at the delta receptor. nih.gov This change also led to increased selectivity over mu and kappa opioid receptors and improved in vitro metabolic stability. nih.gov
When modifying the arylacetamide portion of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, replacing the phenyl ring with other aromatic systems like thiophene (B33073) or naphthyl had no significant effect on σ1 receptor affinity. researchgate.net However, substituting it with an imidazole (B134444) or pyridyl ring led to a substantial (>60-fold) loss in affinity, demonstrating that not all aromatic ring bioisosteres are tolerated for this target. researchgate.net
Identification of Pharmacophoric Requirements for Specific Biological Targets
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For analogues of this compound, pharmacophore models often highlight the importance of a positively ionizable group and adjacent hydrophobic regions. nih.govnih.gov
For sigma receptor ligands, pharmacophore models consistently identify a basic amino moiety, such as the nitrogen in the piperidine ring, as a key feature. nih.gov This group is typically flanked by two hydrophobic regions, which in this case are the benzyl group and the substituted pyridine scaffold. nih.gov This arrangement allows the ligand to engage with corresponding hydrophobic and charged/polar pockets within the receptor binding site.
In the development of α1-adrenoceptor antagonists, a pharmacophore model was validated using related benzodioxane-piperazine derivatives. nih.gov The model helped identify the specific structural moieties, such as the N-alkyl piperazine (B1678402) and its terminal cyclic substituent, that contribute to biological activity. nih.gov
For a series of polyfunctionalized pyridines targeting sigma receptors, molecular modeling suggested that key interactions include π-anion interactions between the substituted pyridine ring and specific acidic amino acid residues (like Asp29) and hydrogen bonding between substituents and other residues (like Glu73). nih.gov The precise orientation and ability to form this network of interactions are crucial for high-affinity binding. nih.gov
Computational Chemistry and in Silico Modeling of 1 Benzylpiperidine Pyridine Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of 1-benzylpiperidine-pyridine derivatives. nih.gov These methods allow for the optimization of molecular geometry and the calculation of various electronic properties that govern the behavior of these molecules. nih.gov
For instance, in studies of related heterocyclic systems, DFT with the B3LYP functional and a 6-311G+(d,p) basis set is a common level of theory employed for these calculations. nih.gov Such analyses can determine the distribution of electron density, identify the most reactive sites within the molecule, and calculate key quantum chemical descriptors.
Key properties determined through these calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. This is vital for predicting how the molecule will interact with biological targets.
Mulliken Charges: These calculations provide the partial charge on each atom in the molecule. In a study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, the nitrogen atom of the piperidine (B6355638) ring was found to have a significant negative charge, indicating its potential role in intermolecular interactions like hydrogen bonding. nih.gov
These quantum chemical insights are foundational for understanding the intrinsic properties of 1-benzylpiperidine-pyridine derivatives, which in turn influences their interactions with biological macromolecules.
Molecular Docking Simulations for Ligand-Receptor Complex Analysis
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a receptor's active site. This technique is widely applied to 1-benzylpiperidine-pyridine derivatives to understand their mechanism of action and to screen for new, potent ligands. nih.govmdpi.com
Docking simulations have been successfully used to analyze the binding of 1-benzylpiperidine-pyridine analogs to various protein targets, including sigma receptors (σR) and acetylcholinesterase (AChE). nih.govmdpi.com
In a study on a series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, molecular docking revealed key interactions within the sigma-1 receptor (σ1R) binding site. nih.gov The simulations showed that the piperidinium (B107235) nitrogen forms a crucial salt bridge with the amino acid residue Glu172. nih.gov Furthermore, hydrophobic interactions between the pyridine (B92270) ring and residues like Met93 were observed. nih.gov For the sigma-2 receptor (σ2R), the N-benzyl-piperidinium system of these compounds was found to bind within a pocket formed by several key amino acids, with Glu73 playing a role in stabilizing the complex through π-anion interactions with the benzyl (B1604629) group. nih.gov
Similarly, docking studies of N-benzylpiperidine analogs against AChE identified critical interactions with residues such as Trp86 and Trp286, which are essential for inhibitor binding. mdpi.com These simulations can also generate a docking score or binding energy, which estimates the binding affinity of the ligand for the receptor. For example, designed N-benzylpiperidine derivatives showed higher binding affinities to AChE than the standard inhibitor Donepezil. mdpi.com
Table 1: Molecular Docking Results for 1-Benzylpiperidine (B1218667) Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Predicted Interaction Type | Reference |
|---|---|---|---|---|
| 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridine derivatives | Sigma-1 Receptor (σ1R) | Glu172, Met93 | Salt Bridge, Hydrophobic | nih.gov |
| 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridine derivatives | Sigma-2 Receptor (σ2R) | Glu73, His21, Met59 | π-Anion, Hydrophobic | nih.gov |
This table is generated based on data from studies on 1-benzylpiperidine derivatives.
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov Ligand-based virtual screening, which searches for molecules similar to a known active compound, has been effectively used to explore chemical space around a hit series. nih.gov
For example, an innovative in silico approach known as the NTD Drug Discovery Booster has utilized virtual screening to probe proprietary pharmaceutical company libraries. nih.gov This method has successfully expanded hit chemotypes, such as imidazo[1,2-a]pyridines, leading to the discovery of compounds with improved activity and selectivity. nih.gov This demonstrates the power of virtual screening in rapidly identifying novel and structurally diverse ligands from vast compound collections, a strategy that is highly applicable to the discovery of new 1-benzylpiperidine-pyridine based therapeutics. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, allowing for the exploration of its conformational space and the assessment of its binding stability over time. mdpi.com This technique is crucial for validating the results of molecular docking and for gaining a deeper understanding of the interactions that stabilize the complex. mdpi.com
MD simulations have been employed to study the stability of N-benzylpiperidine derivatives within the active site of AChE. mdpi.com By running simulations for periods such as 100 nanoseconds, researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone. mdpi.comresearchgate.net A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its predicted pose. mdpi.comresearchgate.net These simulations confirmed that newly designed N-benzylpiperidine inhibitors remained stable in the AChE active site, reinforcing their potential as promising drug candidates. mdpi.com
Furthermore, MD simulations can reveal the flexibility of the protein and how it adapts to the binding of a ligand. This is particularly important for understanding the dynamic nature of the binding pocket, which is not always apparent from static crystal structures. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net
QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activity. These descriptors, which can encode physicochemical, topological, or electronic properties, are then used to build a regression model that can predict the activity of new, untested compounds. mdpi.comresearchgate.net
A 2D-QSAR study on a set of N-benzylpiperidine analogs as AChE inhibitors identified key molecular descriptors that govern their inhibitory activity, including polar surface area, dipole moment, and molecular weight. mdpi.com The resulting model, developed using multiple linear regression (MLR), demonstrated good predictive reliability with a high correlation coefficient (R² = 0.701) and was validated through various statistical tests. mdpi.com
Similarly, a QSAR study on pyrazolopyridine analogs as breast cancer inhibitors developed a robust model based on descriptors like ATS0s, ATS7s, and MATS6c. researchgate.net This model was then used to design ten new compounds with significantly enhanced predicted activity compared to the template molecule. researchgate.net
Table 2: QSAR Model Statistics for Pyridine/Piperidine Derivatives
| Compound Series | Target | Model Type | Key Descriptors | R² | Q² | Reference |
|---|---|---|---|---|---|---|
| N-benzylpiperidine analogs | AChE Inhibition | 2D-QSAR (MLR) | Polar Surface Area, Dipole Moment, Molecular Weight | 0.701 | 0.638 | mdpi.com |
This table is generated based on data from QSAR studies on related heterocyclic compounds.
These predictive models are invaluable tools in medicinal chemistry, as they allow for the prioritization of compounds for synthesis and testing, thereby saving significant time and resources in the drug discovery pipeline. researchgate.net
In Silico Guided De novo Design Strategies for Compound Optimization
In the quest for novel therapeutics, in silico guided de novo design has emerged as a powerful strategy for the optimization of lead compounds. This computational approach allows for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery process. For 1-benzylpiperidine-pyridine derivatives, these strategies are employed to explore vast chemical spaces and identify promising candidates for synthesis and biological evaluation.
The core of in silico guided de novo design lies in the iterative cycle of generating novel molecular structures and computationally predicting their biological activity. This process is often initiated from a known active compound or a pharmacophore model that encapsulates the essential structural features required for biological activity. Various computational techniques, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, are integral to this design process. nih.gov
Quantitative structure-activity relationship (QSAR) studies are fundamental in guiding the optimization of 1-benzylpiperidine-pyridine derivatives. nih.gov By establishing a mathematical relationship between the structural properties of a series of compounds and their biological activities, QSAR models can predict the activity of newly designed analogs. For instance, a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share a similar structural scaffold, revealed that substitutions on the phenylacetamide aromatic ring significantly influence their affinity for sigma receptors. nih.gov The Hansch-type QSAR analysis in this study demonstrated that 3-substituted compounds generally exhibited higher affinity compared to their 2- and 4-substituted counterparts. nih.gov Such models provide valuable insights into the electronic and steric requirements for optimal receptor binding, guiding the selection of substituents in de novo design.
Molecular docking is another critical tool that provides a three-dimensional representation of the interactions between a ligand and its target protein. nih.gov For 1-benzylpiperidine-pyridine derivatives, docking studies can elucidate the binding mode within the active site of a receptor, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. nih.gov This information is invaluable for designing new compounds with enhanced binding affinity and selectivity. For example, by understanding the orientation of the benzyl and pyridine moieties within the binding pocket, modifications can be strategically introduced to exploit specific interactions with amino acid residues. nih.gov
Based on the insights gained from QSAR and docking studies, de novo design algorithms can generate novel molecular structures. These methods can be broadly categorized into two types: fragment-based and atom-based approaches. Fragment-based methods construct new molecules by connecting small molecular fragments, while atom-based methods build molecules atom by atom. The generated structures are then computationally screened for their predicted activity and drug-like properties.
Molecular dynamics (MD) simulations are often employed to refine and validate the results of molecular docking. nih.gov By simulating the dynamic behavior of the ligand-protein complex over time, MD simulations can provide a more accurate assessment of the binding stability and the key interactions that stabilize the complex. nih.gov This helps in prioritizing the most promising candidates for chemical synthesis.
A recent advancement in de novo molecular design involves the use of machine learning techniques, such as Direct Preference Optimization (DPO). arxiv.org These methods can learn from large datasets of chemical structures and their associated properties to generate novel molecules with desired characteristics. arxiv.org By integrating curriculum learning, the training efficiency and convergence of these models can be significantly improved, leading to the rapid identification of potent and optimized compounds. arxiv.org
The application of these in silico guided de novo design strategies allows for a more focused and efficient exploration of the chemical space surrounding the 1-benzylpiperidine-pyridine scaffold. By prioritizing compounds with a higher probability of success, these computational approaches reduce the time and cost associated with traditional trial-and-error synthesis and testing.
Research Findings on Related Structures
The following table summarizes findings from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which provides insights into potential optimization strategies for related pyridine-containing compounds. nih.gov
| Substitution Position | Substituent Type | Effect on Sigma-1 Receptor Affinity | Effect on Sigma-2 Receptor Affinity |
| 3-position | Cl, Br, F, NO₂, OMe | Generally higher affinity | Generally higher affinity |
| 2- and 4-positions | Cl, Br, F, NO₂, OMe | Lower affinity than 3-substituted | Lower affinity than 3-substituted |
| Aromatic Ring | Halogen (Cl, Br, F) | Maintained similar affinity | Generally increased affinity |
| Aromatic Ring | Electron-donating (OH, OMe, NH₂) | Moderate affinity | Weak or negligible affinity |
The 2-fluoro-substituted analogue in this study exhibited the highest selectivity for sigma-1 receptors. nih.gov
Key In Silico Techniques in Compound Optimization
| Technique | Application in Optimization of 1-Benzylpiperidine-Pyridine Derivatives |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of novel analogs based on their structural properties. nih.govresearchgate.net |
| Molecular Docking | Elucidates the binding mode and key interactions within the target receptor's active site. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Validates the stability of the ligand-receptor complex predicted by docking. nih.govnih.gov |
| De Novo Design Algorithms | Generates novel molecular structures with potentially improved properties. arxiv.orgnih.gov |
Applications in Chemical Biology and Advanced Ligand Design
Development of Chemical Probes for Receptor Characterization and Biological Pathway Elucidation
The N-benzylpiperidine-pyridine core structure is instrumental in creating chemical probes to identify, quantify, and characterize biological receptors. These probes are often radiolabeled or tagged to enable their detection and to study their binding properties, providing invaluable insights into biological pathways.
A notable application is in the study of sigma (σ) receptors, which are implicated in various neurological disorders and cancer. nih.govresearchgate.net Researchers have synthesized radiolabeled ligands, such as [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP), which exhibit high affinity for both σ₁ and σ₂ receptor subtypes. researchgate.netnih.gov This probe was developed to image sigma receptor expression in breast cancer cells. researchgate.net Competition binding studies using this radioligand in MCF-7 breast tumor cells demonstrated high-affinity binding and confirmed the presence of these receptors, revealing a dissociation constant (Kd) of 26 nM and a maximum binding capacity (Bmax) of 4000 fmol/mg protein. researchgate.net Such probes are crucial for validating biological targets and for potential use in diagnostic imaging. researchgate.netnih.gov
Furthermore, derivatives have been developed as antagonists for dopamine (B1211576) receptors, particularly the D4 subtype (D4R). chemrxiv.org The D4R is highly expressed in brain regions associated with motor control, and its modulation is a key area of research for conditions like Parkinson's disease. chemrxiv.org By systematically modifying the benzylpiperidine-pyridine scaffold, researchers have developed compounds with high affinity and selectivity for D4R, allowing for detailed characterization of its function and its role in signaling pathways. chemrxiv.org
Derivatives of this scaffold have also been identified as potent ligands for the N-methyl-D-aspartate (NMDA) receptor, specifically the NR1a/2B subtype. acs.org The compound 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-one was identified as a highly potent and selective NR1a/2B receptor antagonist, serving as a valuable tool for studying the physiological roles of this specific receptor subtype. acs.org
| Compound | Target Receptor | Binding Affinity (Ki or Kd) | Cell Line/Tissue |
|---|---|---|---|
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | Human σ₁ Receptor (hσ₁R) | 1.45 nM (Ki) | N/A |
| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) | Sigma Receptors | 26 nM (Kd) | MCF-7 Breast Tumor Cells |
| 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-one (46b) | NR1a/2B Receptor | 0.0053 µM (IC50) | N/A |
Utilization as Versatile Building Blocks for Complex Molecular Architectures
The 4-(1-benzylpiperidin-2-yl)pyridine motif is a highly adaptable building block in synthetic chemistry, enabling the construction of more complex and multifunctional molecules. Its synthesis often involves strategic coupling reactions to link the benzylpiperidine unit with various heterocyclic systems.
For instance, the benzylpiperidine scaffold can be constructed using a hydroboration procedure on 1-Boc-4-methylenepiperidine, followed by a palladium-catalyzed cross-coupling reaction with a suitable brominated aromatic intermediate. unisi.it This synthetic versatility allows for the systematic modification of the core structure. Researchers have used this approach to replace a linking oxygen atom with sulfur, creating thioether derivatives, and to introduce various substituents on the pyridine (B92270) and central phenyl rings. unisi.it
This building block approach is evident in the development of multi-target ligands. The 1-benzylpiperidine (B1218667) moiety has been linked to polyfunctionalized pyridine rings to create compounds with combined activities. nih.gov In one study, this moiety was connected via linkers of varying lengths to a dicarbonitrile pyridine core, demonstrating how modular assembly can be used to fine-tune pharmacological properties. nih.gov Similarly, the scaffold has been used to synthesize N-benzylpyridinium–curcumin derivatives, merging the properties of the benzylpiperidine unit with the known biological activities of curcumin. nih.gov
The adaptability of the scaffold is further highlighted in the creation of NMDA receptor antagonists, where the 4-benzylpiperidine (B145979) group was connected via an acetylene (B1199291) linker to various bicyclic heterocyclic systems, including indoles, indazoles, and benzimidazolones, in an effort to improve metabolic stability and oral bioavailability. acs.org
Research Tools for Understanding Enzyme Mechanisms and Inhibition
Derivatives based on the N-benzylpiperidine-pyridine structure are powerful tools for investigating enzyme function, particularly in the field of cholinesterase inhibition, which is relevant to Alzheimer's disease.
A library of N-benzylpyridinium-based compounds was designed and synthesized as potential inhibitors of acetylcholinesterase (AChE). nih.gov Kinetic studies of the most potent inhibitors revealed a mixed-type inhibition mechanism, suggesting that these compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The benzylpiperidine moiety, which is protonated at physiological pH, is thought to interact with the catalytic active site (CAS) of AChE, mimicking the binding of established drugs like donepezil. nih.gov
Structure-activity relationship (SAR) studies on a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives have provided detailed insights into AChE inhibition. nih.govdrugbank.com These studies showed that modifications to different parts of the molecule significantly impact inhibitory potency and selectivity over the related enzyme, butyrylcholinesterase (BuChE). For example, introducing a lipophilic group at the C-5 position of the pyridazine (B1198779) ring was found to be favorable for AChE-inhibitory activity. nih.govdrugbank.com Among the synthesized compounds, an indenopyridazine derivative was found to be the most potent inhibitor, with an IC₅₀ of 10 nM against electric eel AChE. nih.govdrugbank.com Another derivative, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine, was 100 times more selective for human AChE over BuChE than the reference drug tacrine. nih.govdrugbank.com
| Compound/Derivative Type | Target Enzyme | Inhibitory Concentration (IC50) | Key Finding |
|---|---|---|---|
| N-benzylpyridinium-curcumin derivatives (e.g., 8a, 8b) | eeAChE | ≤56 nM | Exhibits mixed-type inhibition mechanism. |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | AChE | 13 nM | Potent dual-target inhibitor of AChE and BuChE. |
| Indenopyridazine derivative (4g) | eeAChE | 10 nM | High potency achieved through structural modification of the pyridazine ring. |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (4c) | hAChE | 21 nM | Highly selective for human AChE over BuChE. |
Contribution to General Ligand Design Principles in Heterocyclic Medicinal Chemistry
Research on the this compound scaffold and its analogues has contributed significantly to broader principles of ligand design in heterocyclic chemistry. The systematic exploration of this framework has yielded valuable structure-activity relationships (SAR) that guide future drug discovery efforts.
Key design principles derived from studying this scaffold include:
The Importance of Linker Length and Composition: Studies on sigma receptor ligands have shown that the linker connecting the 1-benzylpiperidine moiety to the pyridine ring plays a crucial role in binding affinity. Increasing the alkyl chain length from an amino group (n=0) to an ethylamino (n=2) or propylamino (n=3) group resulted in a significant increase in affinity for the hσ₁R. nih.gov
Impact of Heterocyclic Core Modifications: In the design of AChE inhibitors, modifying the central pyridazine ring by introducing lipophilic groups or creating fused ring systems like indenopyridazine was shown to enhance potency. nih.govdrugbank.com This demonstrates the tunability of the heterocyclic core to optimize interactions with the target protein.
Role of the Benzylpiperidine Moiety: Across different target classes, the benzylpiperidine group is a critical pharmacophore. Isosteric replacements or significant modifications to this moiety have often been shown to be detrimental to activity, highlighting its essential role in anchoring the ligand to its target. nih.govdrugbank.com For NMDA receptor antagonists, however, substitutions on the benzyl (B1604629) group had little effect on potency. acs.org
Bioisosteric Replacement for Improved Properties: In the development of NMDA receptor antagonists, a phenol (B47542) group, which was susceptible to rapid metabolism, was replaced by various bicyclic heterocyclic systems like benzimidazolones. acs.org This strategy of bioisosteric replacement led to compounds that were equipotent or more potent while being less likely to undergo rapid metabolism, a key principle in modern drug design. acs.org
These findings underscore how the N-benzylpiperidine-pyridine scaffold serves as a model system for exploring fundamental concepts in medicinal chemistry, providing a roadmap for designing novel ligands with improved potency, selectivity, and pharmacokinetic profiles.
Q & A
Q. What are the recommended synthetic routes for 4-(1-Benzylpiperidin-2-yl)pyridine, and what factors influence reaction yield and purity?
- Methodological Answer :
Synthesis typically involves multi-step reactions, such as coupling a benzyl group to a piperidine ring followed by pyridine substitution. For example, similar piperidine derivatives are synthesized using dichloromethane as a solvent and sodium hydroxide for deprotonation, with purification via liquid-liquid extraction and column chromatography . Key factors affecting yield include reaction temperature, solvent polarity, and stoichiometric ratios of reagents. Impurities often arise from incomplete substitution or side reactions, necessitating rigorous characterization (e.g., NMR, HPLC) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
Use a combination of analytical techniques:- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via - and -NMR to verify substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>99% by GC) by comparing retention times with standards .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Q. What are the critical safety precautions when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use a fume hood to avoid inhalation of vapors or dust .
- First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target receptors (e.g., neurological or oncological proteins) to predict binding affinities .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic properties (e.g., Hammett constants) with observed bioactivity .
Q. What strategies are effective in resolving contradictory data regarding the toxicological profile of this compound?
- Methodological Answer :
- Comparative Toxicity Studies : Cross-reference with structurally similar compounds (e.g., 4-benzylpiperidine derivatives) to infer potential hazards .
- In Vitro Assays : Use cell viability assays (e.g., MTT) or Ames tests to evaluate mutagenicity .
- Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) through iterative testing .
Q. How does the structural modification of the piperidine ring in this compound influence its receptor binding affinity?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) to enhance hydrogen bonding with receptors .
- Conformational Analysis : Use X-ray crystallography or DFT calculations to study ring puckering and its impact on binding .
Q. What advanced analytical techniques are suitable for studying the surface interactions of this compound in environmental chemistry applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
